molecular formula C11H10ClN3O3S2 B12206105 2-(4-chlorophenyl)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(4-chlorophenyl)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12206105
M. Wt: 331.8 g/mol
InChI Key: CIBMNAIHHWZOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a chlorophenyl group, a methylsulfonyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine under basic conditions to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

2-(4-chlorophenyl)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring and the chlorophenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Properties

Molecular Formula

C11H10ClN3O3S2

Molecular Weight

331.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H10ClN3O3S2/c1-20(17,18)11-15-14-10(19-11)13-9(16)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,16)

InChI Key

CIBMNAIHHWZOJZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.